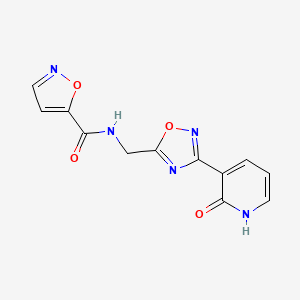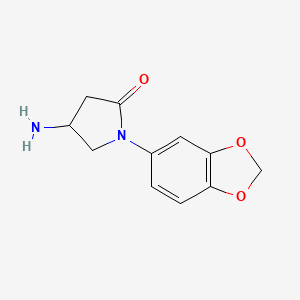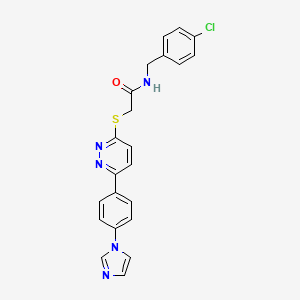![molecular formula C14H16N2O2 B2567745 N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide CAS No. 2305568-16-3](/img/structure/B2567745.png)
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide, also known as OPDA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. OPDA is an analog of the endogenous fatty acid amide, N-arachidonoyl ethanolamine (anandamide), which is involved in various physiological processes in the body. OPDA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endogenous fatty acid amides such as anandamide. By inhibiting FAAH, N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide increases the levels of endogenous fatty acid amides in the body, which may have various physiological effects.
Biochemical and Physiological Effects:
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has been shown to have various biochemical and physiological effects in the body. In addition to its inhibition of FAAH, N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has been shown to inhibit the reuptake of dopamine and norepinephrine, which may have implications for the treatment of neurological disorders such as ADHD and depression. N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has also been shown to have analgesic effects, indicating its potential use as a pain reliever.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide in lab experiments is its specificity for FAAH inhibition, which allows for the study of endogenous fatty acid amides without interference from other compounds. However, one limitation is that N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide. One direction is to study its potential as a therapeutic agent for neurological disorders such as ADHD and depression. Another direction is to investigate its potential as a pain reliever. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide and to determine its potential applications in various fields of scientific research.
Synthesemethoden
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide can be synthesized using various methods, including the reaction of 3-(6-oxopiperidin-2-yl)aniline with propargyl bromide in the presence of a base. Another method involves the reaction of 3-(6-oxopiperidin-2-yl)aniline with propargyl alcohol in the presence of a base and a copper catalyst. Both methods result in the formation of N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has been shown to inhibit the reuptake of dopamine and norepinephrine, which may have implications for the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and depression. N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has also been shown to have analgesic effects, indicating its potential use as a pain reliever.
Eigenschaften
IUPAC Name |
N-[3-(6-oxopiperidin-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-13(17)15-11-6-3-5-10(9-11)12-7-4-8-14(18)16-12/h2-3,5-6,9,12H,1,4,7-8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQJNSJKGAYEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2CCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2567663.png)
![Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate](/img/structure/B2567665.png)
![2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2567666.png)
![N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2567669.png)

![2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/no-structure.png)
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2567672.png)


![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2567678.png)
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2567681.png)

![N-({[(1-cyanocyclopropyl)methyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2567684.png)
![1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2567685.png)